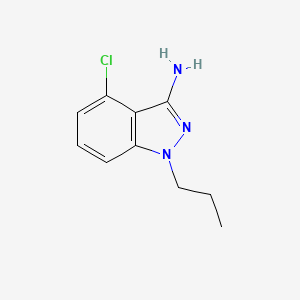

4-Chloro-1-propyl-1H-indazol-3-amine

Description

BenchChem offers high-quality 4-Chloro-1-propyl-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-propyl-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-propylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13-14/h3-5H,2,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBNMNFGKBFZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=CC=C2)Cl)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650970 | |

| Record name | 4-Chloro-1-propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-46-1 | |

| Record name | 4-Chloro-1-propyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-indazol-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-1-propyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon data from analogous structures and established chemical principles, this document outlines its chemical and physical properties, proposes a detailed synthetic route, and explores its potential applications in drug discovery, particularly in the development of novel therapeutics.

Core Compound Identification and Properties

4-Chloro-1-propyl-1H-indazol-3-amine is a substituted indazole derivative. The core structure, 1H-indazol-3-amine, is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. The addition of a chloro group at the 4-position and a propyl group at the 1-position of the indazole ring modifies its physicochemical and pharmacological properties.

Table 1: Chemical and Physical Properties of 4-Chloro-1-propyl-1H-indazol-3-amine and Related Compounds

| Property | 4-Chloro-1-propyl-1H-indazol-3-amine | 4-Chloro-1H-indazol-3-amine | 7-Bromo-4-chloro-1H-indazol-3-amine |

| CAS Number | 959240-46-1[1] | 20925-60-4[2] | 1626336-65-9 |

| Molecular Formula | C₁₀H₁₂ClN₃[1] | C₇H₆ClN₃[2] | C₇H₅BrClN₃ |

| Molecular Weight | 209.68 g/mol [1] | 167.60 g/mol | 246.49 g/mol |

| Physical Form | Solid (predicted) | Solid[2] | Solid |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | ~453.4 °C (predicted) |

| Solubility | Data not available. Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. | Data not available | Data not available |

| Purity | Typically >95%[1] | Typically >97% | Typically >97% |

Proposed Synthesis and Mechanistic Insights

Synthesis of the Core Intermediate: 4-Chloro-1H-indazol-3-amine

The formation of the 3-aminoindazole ring system can be achieved through the cyclization of an ortho-halobenzonitrile with hydrazine. A well-documented approach for a similar compound, 7-Bromo-4-chloro-1H-indazol-3-amine, starts from 2,6-dichlorobenzonitrile[3]. A similar strategy can be applied to synthesize 4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.

Proposed Experimental Protocol for 4-Chloro-1H-indazol-3-amine:

-

Reaction Setup: In a pressure vessel, combine 2,6-dichlorobenzonitrile (1 equivalent), hydrazine hydrate (4 equivalents), and a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF)[3].

-

Reaction Conditions: Heat the mixture to approximately 95-105°C and maintain for 18-24 hours[3]. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-chloro-1H-indazol-3-amine can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Serves as the nitrogen source for the formation of the pyrazole ring of the indazole system. An excess is used to drive the reaction to completion.

-

2-MeTHF: A water-immiscible ether-based solvent that has been shown to afford good regioselectivity in similar reactions[3].

-

Elevated Temperature and Pressure: Necessary to overcome the activation energy for the nucleophilic aromatic substitution and subsequent cyclization.

N-Alkylation to Yield 4-Chloro-1-propyl-1H-indazol-3-amine

The final step is the regioselective alkylation of the N-1 position of the indazole ring. The regioselectivity of N-alkylation of indazoles can be influenced by the choice of base, solvent, and the nature of the electrophile.

Proposed Experimental Protocol for 4-Chloro-1-propyl-1H-indazol-3-amine:

-

Reaction Setup: Dissolve 4-chloro-1H-indazol-3-amine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0°C to deprotonate the indazole nitrogen.

-

Alkylation: Slowly add 1-bromopropane or 1-iodopropane (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.

-

Purification: Purify the final product by column chromatography to isolate 4-Chloro-1-propyl-1H-indazol-3-amine.

Safety and Handling

As with any research chemical, 4-Chloro-1-propyl-1H-indazol-3-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, information from related compounds suggests that it should be treated as potentially hazardous.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

4-Chloro-1-propyl-1H-indazol-3-amine represents a promising, yet underexplored, chemical entity for drug discovery and development. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and its potential therapeutic applications based on the well-established pharmacology of the 3-aminoindazole scaffold.

Future research should focus on the validation of the proposed synthetic protocol and the thorough characterization of the compound, including the determination of its physical properties and the acquisition of spectroscopic data. Furthermore, biological screening of this compound and its derivatives against a panel of protein kinases and in anti-viral assays would be a critical next step in elucidating its therapeutic potential. The insights provided in this guide aim to facilitate and inspire such future investigations.

References

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-1-propyl-1H-indazol-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 3-Aminoindazole Scaffold

The 1H-indazole-3-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] This scaffold is a key component in numerous therapeutics, including potent tyrosine kinase inhibitors designed to suppress tumor growth.[1][2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's pharmacological profile, making a deep understanding of the physicochemical properties of its derivatives essential for rational drug design. This guide provides an in-depth analysis of a specific derivative, 4-Chloro-1-propyl-1H-indazol-3-amine, offering insights into its structural, analytical, and chemical characteristics.

Part 1: Core Physicochemical Profile

4-Chloro-1-propyl-1H-indazol-3-amine (CAS No. 959240-46-1) is a substituted heterocyclic compound featuring an indazole core.[3][4] The molecule's architecture is defined by a chlorine atom at the 4-position, a propyl group attached to the N1 nitrogen, and an amine group at the 3-position. These features dictate its steric and electronic properties, which in turn influence its solubility, stability, and potential for intermolecular interactions.

Key Identification and Structural Data

A summary of the fundamental properties of 4-Chloro-1-propyl-1H-indazol-3-amine is presented below.

| Property | Value | Source |

| CAS Number | 959240-46-1 | [3][4] |

| Molecular Formula | C₁₀H₁₂ClN₃ | [3] |

| Molecular Weight | 209.68 g/mol | [3] |

| Typical Purity | ≥95% | [3] |

| InChI Key | Information not available in search results. | |

| SMILES String | Information not available in search results. |

Predicted Physical Properties and Experimental Determination

-

Physical Form: Given its molecular weight and heterocyclic aromatic nature, the compound is expected to be a solid at standard temperature and pressure. Related, non-propylated analogs are documented as solids.[5][6]

-

Solubility: The presence of the propyl chain increases its lipophilicity, while the amine and indazole nitrogens offer sites for hydrogen bonding. Therefore, it is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in water.

-

pKa: The basicity of the molecule is primarily attributed to the 3-amino group and the pyridine-like nitrogen (N2) of the indazole ring. The exact pKa would require experimental determination via potentiometric titration, which is critical for understanding its ionization state in physiological media—a key factor in drug absorption and distribution.

Part 2: Spectroscopic and Chromatographic Characterization

Confirming the identity and assessing the purity of 4-Chloro-1-propyl-1H-indazol-3-amine is paramount. A multi-technique approach provides a self-validating system for characterization. Commercial suppliers often provide analytical data including NMR, HPLC, and LC-MS to verify structure and purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each unique proton environment.

-

Aromatic Region: Three protons on the benzene portion of the indazole ring would appear as complex multiplets or distinct doublets and triplets, influenced by the chlorine substituent.

-

Propyl Group: The N-propyl group will exhibit a characteristic triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen.

-

Amine Group: The -NH₂ protons would likely appear as a broad singlet.

-

-

¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule, including the three carbons of the propyl chain and the seven carbons of the 4-chloro-indazole core.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight.

-

Expected Mass: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 210.68.

-

Isotopic Pattern: A critical validation point is the presence of a characteristic isotopic pattern for chlorine. The spectrum will display two major peaks for the molecular ion: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining purity. A C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) would effectively separate the main compound from any impurities. Purity is calculated based on the relative peak area.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It simultaneously provides retention time data (for purity) and mass data (for identity confirmation) in a single run.

Caption: A typical analytical workflow for compound validation.

Part 3: Synthetic Strategy

The synthesis of 3-aminoindazoles often proceeds via the cyclization of an appropriately substituted benzonitrile with hydrazine.[1][2][7][8] A plausible and efficient route to 4-Chloro-1-propyl-1H-indazol-3-amine would start from a commercially available precursor like 2,6-dichlorobenzonitrile.

The general, field-proven approach involves two key transformations:

-

N-Alkylation: Introduction of the propyl group onto a precursor.

-

Cyclization: Formation of the indazole ring system using hydrazine. The regioselectivity of this step is critical.

A potential synthetic pathway is outlined below.

Caption: Plausible synthetic pathway to the target compound.

This approach leverages established chemical transformations common in the synthesis of heterocyclic compounds, providing a reliable route to the desired product.

Part 4: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for key analytical assessments are provided.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the compound by separating it from potential impurities.

-

Instrumentation: HPLC system with UV detector.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of Acetonitrile:Water.

-

Injection Volume: 10 µL.

-

-

Validation: Purity is calculated as the percentage area of the main peak relative to the total area of all observed peaks.

Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

-

Objective: To confirm the molecular weight and identity of the compound.

-

Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

-

Methodology:

-

LC Conditions: Use the same column and mobile phase gradient as described in Protocol 4.1.

-

MS Detector Settings:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

-

Sample Preparation: Prepare a ~0.1 mg/mL solution in methanol or acetonitrile.

-

-

Validation: The resulting mass spectrum should show a prominent peak at m/z corresponding to the protonated molecule [M+H]⁺. The characteristic 3:1 isotopic cluster for a chlorine-containing compound must be observed.

Conclusion

4-Chloro-1-propyl-1H-indazol-3-amine is a compound of significant interest due to its place within the pharmacologically relevant 3-aminoindazole family. This guide has detailed its core physicochemical identifiers, outlined a robust framework for its analytical characterization, and proposed a viable synthetic strategy. The provided protocols for HPLC and LC-MS serve as a foundation for researchers to ensure the quality and identity of this compound in their development pipelines, reinforcing the principles of scientific integrity and reproducibility.

References

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

Chemical Synthesis Database. 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. [Link]

-

ChemRxiv | Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

Wikipedia. 5-MeO-AMT. [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]

-

National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 959240-46-1 | 4-Chloro-1-propyl-1H-indazol-3-amine - Moldb [moldb.com]

- 4. 4-CHLORO-1-PROPYL-1H-INDAZOL-3-AMINE | 959240-46-1 [amp.chemicalbook.com]

- 5. 4-Chloro-1H-indazol-3-amine | CymitQuimica [cymitquimica.com]

- 6. 4-Chloro-1-ethyl-1H-indazol-3-amine AldrichCPR 1015846-49-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-1-propyl-1H-indazol-3-amine, a substituted indazole of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and understanding the synthesis of its derivatives is crucial for the development of novel therapeutic agents. This document details a plausible and efficient two-step synthetic pathway, starting from readily available precursors. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel indazole-based molecules.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[1] The indazole nucleus is a key pharmacophore in a range of therapeutic agents, including those with anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern on the indazole ring plays a critical role in modulating the pharmacological profile of these molecules. The target compound of this guide, 4-Chloro-1-propyl-1H-indazol-3-amine (CAS No. 959240-46-1), features a chlorine atom at the 4-position, an amino group at the 3-position, and a propyl group at the N1-position of the indazole ring. These structural motifs can influence the compound's physicochemical properties and its interactions with biological targets.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, along with a thorough discussion of the key characterization techniques required to confirm its identity and purity.

Proposed Synthetic Pathway

The synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine can be efficiently achieved through a two-step process. This proposed pathway is based on established and reliable reactions for the formation of the indazole ring and its subsequent N-alkylation.

Figure 1: Proposed two-step synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine.

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine (Intermediate)

The initial and crucial step is the formation of the indazole ring. A highly effective method for the synthesis of 3-aminoindazoles involves the reaction of a suitably substituted 2-halobenzonitrile with hydrazine.[2] In this proposed synthesis, 2,6-dichlorobenzonitrile serves as the starting material. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNA) followed by an intramolecular cyclization to yield the desired 4-chloro-1H-indazol-3-amine. A similar transformation has been successfully employed in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, demonstrating the viability of this approach.[2][3]

Experimental Protocol:

-

To a pressure reactor are added 2,6-dichlorobenzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF) (5 volumes).

-

Hydrazine hydrate (4.0 eq.) is then added to the mixture.

-

The reactor is sealed and the reaction mixture is heated to an internal temperature of 95 °C with stirring for 18 hours.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford pure 4-chloro-1H-indazol-3-amine.[2]

Step 2: N-Propylation of 4-Chloro-1H-indazol-3-amine

The second step involves the selective N-alkylation of the 4-chloro-1H-indazol-3-amine intermediate with a propylating agent, such as 1-bromopropane. A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position. The regiochemical outcome is influenced by factors such as the nature of the substituent on the indazole ring, the choice of base, and the reaction solvent. For many bioactive indazoles, the N1-alkylated isomer is the desired product. Studies have shown that the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can favor N1-alkylation.

Experimental Protocol:

-

To a solution of 4-chloro-1H-indazol-3-amine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

The resulting suspension is stirred at room temperature for 30 minutes.

-

1-Bromopropane (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the desired 4-Chloro-1-propyl-1H-indazol-3-amine.

Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the indazole nitrogen). Aromatic protons on the indazole ring will appear as a set of doublets and a triplet. The amine protons will likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the three distinct carbon atoms of the propyl group. Aromatic carbons of the indazole ring will appear in the downfield region. The carbon bearing the chlorine atom will be influenced by its electronegativity.[4] |

| Mass Spec. | The molecular ion peak (M+) should be observed, corresponding to the molecular weight of the compound (C₁₀H₁₂ClN₃, MW: 209.68 g/mol ).[5] The fragmentation pattern may show losses corresponding to the propyl group and other characteristic fragments.[6][7] |

Chromatographic and Physical Analysis

| Technique | Purpose |

| HPLC/LC-MS | To determine the purity of the final compound and to confirm its molecular weight.[5] |

| Melting Point | To assess the purity of the crystalline solid and for comparison with literature values if available. |

Safety Considerations

-

2,6-Dichlorobenzonitrile: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be carried out in a fume hood with extreme caution.

-

Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

-

1-Bromopropane: This is a flammable liquid and an irritant. Handle in a well-ventilated area.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 4-Chloro-1-propyl-1H-indazol-3-amine. The proposed two-step synthesis, involving the formation of the indazole ring followed by N-propylation, is based on well-established chemical transformations. The guide also emphasizes the critical importance of thorough characterization using modern analytical techniques to ensure the identity and purity of the final product. By providing detailed experimental considerations and highlighting key safety precautions, this document serves as a valuable resource for chemists in the field of drug discovery and development, facilitating the synthesis of novel indazole derivatives for further biological evaluation.

References

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available from: [Link]

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available from: [Link]

- Google Patents. (n.d.). Therapeutic indazoles.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Available from: [Link]

- Google Patents. (n.d.). Synthesis method of indazole compound.

-

PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. École Polytechnique Fédérale de Lausanne. Available from: [Link]

-

Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available from: [Link]

-

Da Settimo, F., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(8), 3536-3545. Available from: [Link]

-

Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. 959240-46-1 | 4-Chloro-1-propyl-1H-indazol-3-amine - Moldb [moldb.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Spectroscopic Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1-propyl-1H-indazol-3-amine, a substituted indazole derivative of interest in medicinal chemistry and drug development. Indazole scaffolds are prevalent in numerous biologically active compounds, making their unambiguous structural elucidation paramount.[1][2] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and self-validating framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Chloro-1-propyl-1H-indazol-3-amine, presented below, features a bicyclic indazole core, a chlorine substituent on the benzene ring, an amino group at position 3, and a propyl group on one of the pyrazole nitrogens.

Figure 1: Molecular Structure of 4-Chloro-1-propyl-1H-indazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-1-propyl-1H-indazol-3-amine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are tabulated below, based on analogous structures.[3]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H (C5-H) | 7.2 - 7.4 | d | 1H | Doublet due to coupling with C6-H. |

| Aromatic-H (C6-H) | 6.9 - 7.1 | t | 1H | Triplet due to coupling with C5-H and C7-H. |

| Aromatic-H (C7-H) | 7.5 - 7.7 | d | 1H | Doublet due to coupling with C6-H. |

| NH₂ | 5.0 - 5.5 | s (broad) | 2H | Broad singlet, exchangeable with D₂O. |

| N-CH₂ (propyl) | 4.1 - 4.3 | t | 2H | Triplet due to coupling with adjacent CH₂. |

| CH₂ (propyl) | 1.8 - 2.0 | sextet | 2H | Sextet due to coupling with adjacent CH₂ and CH₃. |

| CH₃ (propyl) | 0.9 - 1.1 | t | 3H | Triplet due to coupling with adjacent CH₂. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-1-propyl-1H-indazol-3-amine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.[3]

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe to the deuterium frequency of the solvent to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C3 (bearing NH₂) | 148 - 150 |

| C3a | 140 - 142 |

| C4 (bearing Cl) | 118 - 120 |

| C5 | 128 - 130 |

| C6 | 115 - 117 |

| C7 | 120 - 122 |

| C7a | 124 - 126 |

| N-CH₂ (propyl) | 45 - 47 |

| CH₂ (propyl) | 22 - 24 |

| CH₃ (propyl) | 10 - 12 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Employ a wider spectral width compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~3050 | Weak | C-H stretch (aromatic) |

| 1600 - 1650 | Strong | N-H bend (scissoring) |

| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| 1000 - 1200 | Strong | C-N stretch |

| 700 - 800 | Strong | C-Cl stretch |

Causality in IR Interpretation: The presence of a primary amine is strongly indicated by a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[4] The aliphatic C-H stretches from the propyl group will be observed just below 3000 cm⁻¹, while the weaker aromatic C-H stretches appear just above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum can be analyzed to identify the characteristic absorption bands of the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Molecular Ion: For 4-Chloro-1-propyl-1H-indazol-3-amine (C₁₀H₁₂ClN₃), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 209.0719 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M+2 peak at approximately 211.0690 g/mol with about one-third the intensity of the molecular ion peak.

Proposed Fragmentation Pathway:

Figure 2: Proposed Mass Spectrometry Fragmentation of 4-Chloro-1-propyl-1H-indazol-3-amine.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak and the M+2 peak to confirm the molecular weight and the presence of chlorine.

-

Analyze the fragmentation pattern to gain further structural information. For instance, the loss of a propyl radical (43 Da) or a chlorine radical (35 Da) would be expected fragmentation pathways.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-Chloro-1-propyl-1H-indazol-3-amine. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, which is crucial for its application in drug discovery and development. The provided protocols are based on standard analytical practices and can be adapted to specific laboratory instrumentation.

References

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link][3][5][6]

-

PubChem. (n.d.). 1H-Indazol-3-amine. National Center for Biotechnology Information. [Link][7]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link][8]

-

Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. [Link][4]

-

NIST. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-. NIST WebBook. [Link][9]

-

Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. [2]

-

NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link][1]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 1H-1,2,4-Triazol-3-amine, 1-propyl- [webbook.nist.gov]

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-1-Alkyl-1H-Indazol-3-Amines

The indazole nucleus is a bicyclic heteroaromatic system that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing biologically active molecules. Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3]

Within this versatile class, the 1H-indazol-3-amine moiety is a particularly effective pharmacophore, serving as a critical hinge-binding fragment in numerous kinase inhibitors.[2] This guide focuses specifically on the 4-chloro-1-alkyl-1H-indazol-3-amine core. The introduction of a chlorine atom at the 4-position and an alkyl group at the N1-position provides a strategic approach to modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications are crucial for fine-tuning target affinity, selectivity, and pharmacokinetic properties, making this scaffold a subject of significant interest in modern drug discovery.

I. Synthetic Strategies for 4-Chloro-1-Alkyl-1H-Indazol-3-Amines

The construction of the 4-chloro-1-alkyl-1H-indazol-3-amine scaffold is a multi-step process that requires precise control of regioselectivity. The most common strategies involve the cyclization of appropriately substituted benzonitriles with hydrazine, followed by N-alkylation.

Causality in Synthetic Design:

The choice of starting material is critical. Substituted 2-halobenzonitriles (e.g., 2-fluoro or 2,6-dichloro) are frequently employed because the halogen at the 2-position acts as a leaving group for the intramolecular nucleophilic aromatic substitution (SNAr) by the hydrazine adduct, which drives the formation of the indazole ring.[2][4] The subsequent N-alkylation step is often directed to the N1 position, though the potential for N2 alkylation exists and must be controlled through careful selection of reaction conditions. The use of a base is essential to deprotonate the indazole nitrogen, rendering it nucleophilic for the reaction with an alkyl halide.[5][6]

General Synthetic Workflow

Caption: General two-step synthesis of 4-chloro-1-alkyl-1H-indazol-3-amines.

II. Key Biological Activities and Mechanisms of Action

The 4-chloro-1-alkyl substitution pattern on the 1H-indazol-3-amine scaffold gives rise to a range of potent biological activities, primarily centered on the inhibition of protein kinases involved in cell signaling pathways.

A. Kinase Inhibition: A Privileged Hinge-Binder

The indazole ring is a bioisostere of the phenol group and is adept at forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many protein kinases.[7][8] The 3-amino group and the N2 nitrogen of the indazole ring typically act as a hydrogen bond donor and acceptor, respectively, anchoring the inhibitor to the enzyme. Several FDA-approved small-molecule anticancer drugs incorporate the indazole scaffold for this reason.[9][10]

Derivatives of this class have shown potent inhibitory activity against a variety of kinases, including:

-

BCR-ABL: A key target in chronic myeloid leukemia (CML). 3-Aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, effective even against resistant mutants like T315I.[11]

-

PKMYT1: Inhibition of this kinase disrupts the G2/M cell cycle checkpoint, a promising therapeutic approach for cancers with p53 mutations.[12]

-

Tyrosine Kinases: This broad family, including Lck (lymphocyte-specific kinase), is a frequent target for indazole-based inhibitors in both oncology and immunology.[7]

Caption: Conceptual model of an indazole inhibitor binding to a kinase active site.

B. Anticancer Activity

Stemming from their role as kinase inhibitors, 4-chloro-1-alkyl-1H-indazol-3-amines and related analogs are potent anticancer agents. They exert their effects by disrupting signaling pathways that control cell proliferation, survival, and metastasis.

-

Inhibition of Cell Proliferation: These compounds have demonstrated potent growth-inhibitory activity against a wide array of human cancer cell lines.[1][2]

-

Induction of Apoptosis: Treatment with indazole derivatives can trigger programmed cell death. Mechanistic studies show this is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[3][9][10]

-

Inhibition of Metastasis: Some derivatives have been shown to reduce cancer cell migration and invasion, key processes in the formation of metastases.[9][10] This effect is linked to the modulation of matrix metalloproteinases (MMPs).[9][10]

Table 1: Representative Antiproliferative Activity of Indazole Derivatives

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1H-Indazole-3-Amide Derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 | [1][2][3] |

| 1H-Indazole-3-Amide Derivative (6o) | A549 | Lung Cancer | >50 | [2] |

| 1H-Indazole-3-Amide Derivative (6o) | PC-3 | Prostate Cancer | >50 | [2] |

| 1H-Indazole-3-Amide Derivative (6o) | Hep-G2 | Hepatoma | >50 | [2] |

| Indazole Derivative (2f) | 4T1 | Breast Cancer | 0.23 | [9][10] |

| Indazole Derivative (2f) | A549 | Lung Cancer | 1.15 | [9] |

| Indazole Derivative (2f) | HCT116 | Colon Cancer | 0.46 |[9] |

Note: IC₅₀ values are highly dependent on the specific substitutions on the indazole core.

C. Anti-inflammatory Properties

Chronic inflammation is linked to numerous diseases, including cancer. Indazole derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key mediators of the inflammatory response.[13]

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Certain indazole compounds are effective inhibitors of COX-2.

-

Cytokine Inhibition: They can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[13]

Table 2: Anti-inflammatory Activity of Representative Indazoles

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Aminoindazole | COX-2 | 12.32 | [13] |

| 6-Nitroindazole | COX-2 | 19.22 | [13] |

| Indazole | COX-2 | 23.42 | [13] |

| 6-Nitroindazole | IL-1β | 100.75 | [13] |

| Indazole | IL-1β | 120.59 |[13] |

D. Other Notable Activities

The versatility of the substituted indazole scaffold extends to other therapeutic areas:

-

Antiprotozoal: Derivatives have shown activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[14][1]

-

Antiviral: The related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[4][15][16]

III. Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly sensitive to the nature and position of its substituents. Understanding these relationships is fundamental to rational drug design.

-

4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the C4 position can significantly influence the pKa of the indazole nitrogens and the 3-amino group. This modulates the strength of hydrogen bonding interactions in the target binding site. Its steric bulk also dictates the allowable conformations within a binding pocket.

-

1-Alkyl Substituent: The alkyl group at the N1 position primarily explores hydrophobic pockets and can be optimized to improve binding affinity and selectivity.[8] Varying the size and nature of this group (e.g., ethyl, isopropyl, cyclopropyl) is a key strategy for modulating ADME (absorption, distribution, metabolism, and excretion) properties, particularly metabolic stability.

-

Substituents on Appended Groups: For many indazole-based inhibitors, the 3-amino group is acylated or connected to other aromatic rings. Substitutions on these appended moieties are critical for overall potency and selectivity, often reaching into solvent-exposed regions or secondary binding pockets of the target protein.[2][17]

IV. Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of 4-chloro-1-alkyl-1H-indazol-3-amines.

Protocol 1: Synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine

This protocol is a conceptual representation based on established synthetic routes.[2][4]

Step A: Synthesis of 4-Chloro-1H-indazol-3-amine

-

To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in a suitable solvent like 2-methyltetrahydrofuran, add sodium acetate (1.2 eq).

-

Add hydrazine hydrate (4.0 eq) to the mixture.

-

Heat the reaction in a sealed vessel to 95 °C for 18 hours.

-

After cooling, the reaction mixture is worked up using an appropriate extraction procedure. The crude product is then purified, often by recrystallization, to yield 4-chloro-1H-indazol-3-amine.

Step B: N1-Alkylation

-

Suspend 4-chloro-1H-indazol-3-amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.

-

Add ethyl iodide (or ethyl bromide) (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-chloro-1-ethyl-1H-indazol-3-amine.

Protocol 2: In Vitro Antiproliferative (MTT) Assay

This protocol assesses the ability of a compound to inhibit cancer cell growth.[2][9]

Workflow for In Vitro Cytotoxicity Assay

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

-

Incubation: Incubate the plates for an additional 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

V. Conclusion and Future Directions

The 4-chloro-1-alkyl-1H-indazol-3-amine scaffold represents a highly versatile and potent core for the development of novel therapeutics. Its proven ability to interact with key biological targets, particularly protein kinases, solidifies its importance in oncology and inflammation research. The strategic placement of the 4-chloro and 1-alkyl groups provides medicinal chemists with powerful tools to optimize potency, selectivity, and drug-like properties. Future research will likely focus on exploring novel alkyl substitutions at the N1 position to further enhance pharmacokinetic profiles and on decorating the 3-amino position to achieve highly selective inhibition of emerging therapeutic targets.

References

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). National Institutes of Health (NIH). Available at: [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). National Institutes of Health (NIH). Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). PubMed. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). ResearchGate. Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). National Institutes of Health (NIH). Available at: [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics | Request PDF. (2007). ResearchGate. Available at: [Link]

-

RESEARCH ARTICLE. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Taylor & Francis Online. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Available at: [Link]

-

Structure-Function Relationships in Chloroquine and Related 4Aminoquinoline Antimalarials | Request PDF. (1998). ResearchGate. Available at: [Link]

-

20.6: Reactions of Amines. (2020). Chemistry LibreTexts. Available at: [Link]

-

Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

"4-Chloro-1-propyl-1H-indazol-3-amine" as a heterocyclic building block

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-indazol-3-amine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 4-Chloro-1-propyl-1H-indazol-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and strategic application in the design of complex, biologically active molecules. This document is structured to provide not just protocols, but the underlying chemical principles and strategic insights required for effective utilization in a research and development setting.

The Strategic Importance of the Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of clinically successful drugs and investigational agents. Indazole derivatives exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][3][4]

The therapeutic versatility of the indazole nucleus is attributed to several key features:

-

Structural Rigidity: The fused ring system provides a well-defined three-dimensional structure that can be oriented to interact with specific biological targets.

-

Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

-

Tunable Electronics: The aromatic system can be readily functionalized with electron-donating or electron-withdrawing groups to modulate the molecule's electronic properties, influencing binding affinity and pharmacokinetic profiles.

The 3-aminoindazole substructure is particularly significant. It serves as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases, a class of enzymes frequently targeted in oncology.[5] Molecules like Linifanib and the HIV capsid inhibitor Lenacapavir feature this critical motif, underscoring its importance in drug design.[6][7]

Physicochemical Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine

4-Chloro-1-propyl-1H-indazol-3-amine is a strategically substituted indazole derivative designed for versatility in synthetic chemistry. The specific combination of its functional groups—a nucleophilic amine, a halogen for cross-coupling, and an alkyl chain for modulating solubility—makes it a highly valuable intermediate.

| Property | Value | Source |

| CAS Number | 959240-46-1 | [8] |

| Molecular Formula | C₁₀H₁₂ClN₃ | [8] |

| Molecular Weight | 209.68 g/mol | [8] |

| Appearance | Typically a solid | Inferred |

| Purity | Commercially available at ≥95% | [8] |

| Key Functional Groups | 3-amino, 4-chloro, N1-propyl | - |

The N1-propyl group is a critical feature. Unlike an unsubstituted N-H indazole, the propyl group prevents tautomerization and provides a lipophilic handle, which can enhance solubility in organic solvents and influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Synthesis Pathway and Methodologies

A plausible and efficient synthesis initiates from 2,6-dichlorobenzonitrile. This pathway involves a two-step sequence: a regioselective cyclization with hydrazine to form the 3-aminoindazole core, followed by a selective N-alkylation.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 7-bromo-4-chloro-1H-indazol-3-amine (EVT-11898489) [evitachem.com]

- 8. 959240-46-1 | 4-Chloro-1-propyl-1H-indazol-3-amine - Moldb [moldb.com]

- 9. mdpi.com [mdpi.com]

The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile derivatization, leading to compounds with a remarkable breadth of biological activities.[2][3] This technical guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, relevant signaling pathways, and validated experimental protocols for target engagement and validation. We will delve into the causality behind experimental choices and provide a framework for the rational design of next-generation indazole-based therapeutics.

Introduction: The Versatility of the Indazole Core

Indazole and its derivatives are relatively rare in nature but have demonstrated significant pharmacological potential in synthetic libraries.[1][2] The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal pharmacophore for targeting a diverse array of biological macromolecules.[4] Marketed drugs such as the anti-cancer agents Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib underscore the clinical success of this heterocyclic system.[1][4] This guide will systematically explore the major classes of therapeutic targets for indazole derivatives, with a focus on oncology, inflammation, and beyond.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] Indazole derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases.

Tyrosine Kinase Inhibitors (TKIs)

Many indazole-based drugs are potent inhibitors of tyrosine kinases, which are critical for processes such as cell growth, proliferation, and angiogenesis.

-

Mechanism of Action: Indazole derivatives typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. The indazole ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

-

Key Examples & Targets:

-

Pazopanib: A multi-targeted TKI that inhibits VEGFR, PDGFR, and c-Kit, among others. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

-

Axitinib: A selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.

-

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a primary mediator of cytokine signaling, playing a critical role in inflammation and immunity.[5]

-

Mechanism of Action: Indazole derivatives can inhibit one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2), thereby blocking the downstream phosphorylation and activation of STAT proteins.[5] This disruption of the JAK-STAT pathway reduces the production of pro-inflammatory cytokines.[5]

-

Key Example & Target:

Signaling Pathway: JAK-STAT Inhibition by Delgocitinib

Caption: Delgocitinib inhibits JAK, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Other Kinase Targets

Indazole derivatives have shown inhibitory activity against a range of other kinases, including:

-

Fibroblast Growth Factor Receptor (FGFR) inhibitors[9]

-

Proviral Integration site MuLV (Pim) kinase inhibitors[9]

-

Aurora kinase inhibitors[9]

-

Bcr-Abl inhibitors[9]

-

PI3K/AKT/mTOR pathway inhibitors[10]

DNA Damage Response and Repair: Targeting Genomic Instability

A key strategy in cancer therapy is to exploit the genomic instability of tumor cells. Indazole derivatives have been successfully developed to target key players in the DNA damage response (DDR).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

-

Mechanism of Action: Niraparib, an indazole-based PARP inhibitor, works through two primary mechanisms: inhibiting the enzymatic activity of PARP1 and PARP2, and "trapping" PARP enzymes on damaged DNA.[11][12] This prevents the repair of single-strand DNA breaks, which then collapse replication forks to form double-strand breaks.[13] In HRR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.[13]

-

Key Example & Target:

Experimental Workflow: Validating PARP Inhibition

Caption: A typical workflow for validating the efficacy of a PARP inhibitor.

Hormonal Signaling: Modulating Receptor Function

Targeting hormone signaling pathways is a cornerstone of therapy for hormone-dependent cancers.

Androgen Receptor (AR) Antagonists

The androgen receptor is a key driver of prostate cancer growth and progression.

-

Mechanism of Action: Enzalutamide is a second-generation non-steroidal anti-androgen. It acts as a potent AR signaling inhibitor by competitively inhibiting androgen binding to the AR, preventing nuclear translocation of the AR, and inhibiting the association of the AR with DNA.[14][15]

-

Key Example & Target:

-

Enzalutamide: An androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[16]

-

Cellular Metabolism and Bioenergetics: A Renewed Focus in Oncology

Altered cellular metabolism is a recognized hallmark of cancer. Indazole derivatives have been developed to target the unique metabolic vulnerabilities of tumor cells.

Mitochondrial Function Modulators

-

Mechanism of Action: Lonidamine, an indazole-3-carboxylic acid derivative, disrupts cancer cell metabolism through multiple mechanisms.[17] It inhibits key glycolytic enzymes like hexokinase and modulates mitochondrial function by inhibiting the succinate-ubiquinone reductase activity of respiratory Complex II.[17][18][19] This leads to a decrease in cellular energy production and can induce apoptosis.[17]

-

Key Example & Target:

Inflammation and Immunology: Broadening the Therapeutic Scope

The anti-inflammatory properties of indazole derivatives have been recognized for some time, with applications in various inflammatory conditions.[3][21]

-

Mechanism of Action: Some indazole derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[21] This can occur through the modulation of signaling pathways like NF-κB and AP-1.[21]

-

Key Example & Target:

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2]

-

Novel and Emerging Targets

Research into indazole derivatives continues to uncover novel therapeutic targets.

-

Gamendazole: An indazole carboxylic acid derivative investigated as a male contraceptive.[22] It targets Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatogenesis.[22][23][24]

Experimental Protocols: A Guide to Target Validation

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole derivative against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the indazole derivative in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare a solution of the recombinant kinase and its specific substrate in assay buffer.

-

Prepare a solution of ATP at a concentration close to its Km for the kinase.

-

-

Assay Procedure:

-

Add the diluted indazole derivative to the wells of a microplate.

-

Add the kinase and substrate solution to the wells.

-

Incubate for a short period to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent (e.g., a reagent that quantifies the amount of ADP produced or the amount of phosphorylated substrate).

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of an indazole derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Methodology:

-

Cell Culture:

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the indazole derivative for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Quantitative Data Summary

| Compound | Target(s) | IC50/Activity | Disease Area | Reference |

| Niraparib | PARP1, PARP2 | Potent inhibitor | Ovarian, Breast, Prostate Cancer | [1] |

| Pazopanib | VEGFR, PDGFR, c-Kit | Multi-targeted TKI | Renal Cell Carcinoma, Soft Tissue Sarcoma | [1] |

| Axitinib | VEGFRs 1, 2, 3 | Selective TKI | Renal Cell Carcinoma | [4] |

| Delgocitinib | JAK1, JAK2, JAK3, TYK2 | Pan-JAK inhibitor | Atopic Dermatitis, Chronic Hand Eczema | [5] |